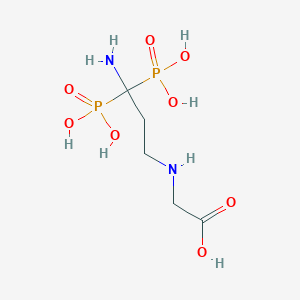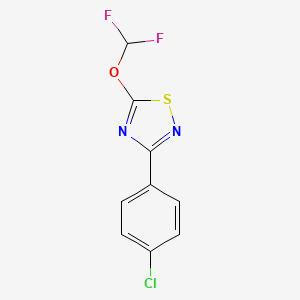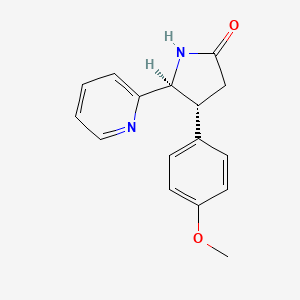
2-Pyrrolidinone, 4-(4-methoxyphenyl)-5-(2-pyridinyl)-, (4R,5S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinone, 4-(4-methoxyphenyl)-5-(2-pyridinyl)-, (4R,5S)- is a chiral compound with significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a pyrrolidinone ring substituted with a methoxyphenyl group and a pyridinyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 4-(4-methoxyphenyl)-5-(2-pyridinyl)-, (4R,5S)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methoxybenzaldehyde with 2-pyridinecarboxaldehyde in the presence of a suitable catalyst can yield the desired product through a series of condensation and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyrrolidinone, 4-(4-methoxyphenyl)-5-(2-pyridinyl)-, (4R,5S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinone, 4-(4-methoxyphenyl)-5-(2-pyridinyl)-, (4R,5S)- has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Pyrrolidinone, 4-(4-methoxyphenyl)-5-(2-pyridinyl)-, (4R,5S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-Pyrrolidinone, 4-(4-methoxyphenyl)-5-(2-pyridinyl)-, (4R,5R)-
- **2-Pyrrolidinone, 4-(4-methoxyphenyl)-5-(2-pyridinyl)-, (4S,5S)-
- **2-Pyrrolidinone, 4-(4-methoxyphenyl)-5-(2-pyridinyl)-, (4S,5R)-
Uniqueness
The (4R,5S) configuration of 2-Pyrrolidinone, 4-(4-methoxyphenyl)-5-(2-pyridinyl)- imparts unique stereochemical properties that can influence its reactivity and biological activity. This specific configuration may offer advantages in terms of selectivity and potency in various applications compared to its stereoisomers.
Eigenschaften
CAS-Nummer |
200629-39-6 |
|---|---|
Molekularformel |
C16H16N2O2 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
(4R,5S)-4-(4-methoxyphenyl)-5-pyridin-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C16H16N2O2/c1-20-12-7-5-11(6-8-12)13-10-15(19)18-16(13)14-4-2-3-9-17-14/h2-9,13,16H,10H2,1H3,(H,18,19)/t13-,16+/m1/s1 |
InChI-Schlüssel |
YBWBIXISXCYOCC-CJNGLKHVSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)[C@H]2CC(=O)N[C@@H]2C3=CC=CC=N3 |
Kanonische SMILES |
COC1=CC=C(C=C1)C2CC(=O)NC2C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


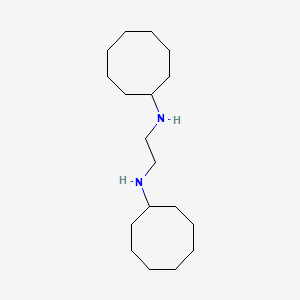
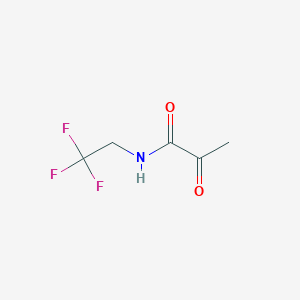
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide](/img/structure/B12576643.png)
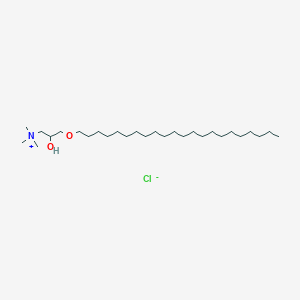
![4-[Hydroxy(isobutyryl)amino]butanoic acid](/img/structure/B12576659.png)
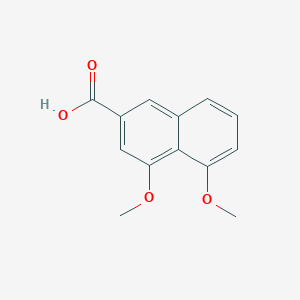

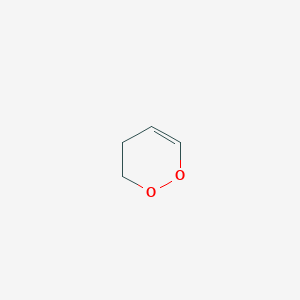
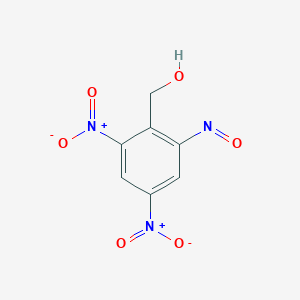
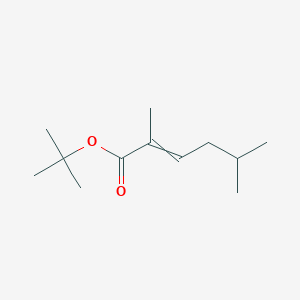

![(2S)-2-[(4-Methoxyphenyl)methyl]piperazine](/img/structure/B12576708.png)
